N-(3-acetylphenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
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Description
N-(3-acetylphenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibition and Cancer Therapy
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are structurally similar to N-(3-acetylphenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide, have been studied as glutaminase inhibitors. These inhibitors demonstrate potential in cancer therapy due to their ability to attenuate the growth of human lymphoma B cells in vitro and in a mouse xenograft model (Shukla et al., 2012).
Antioxidant, Analgesic, and Anti-inflammatory Actions
Compounds structurally related to this compound have been evaluated for their antioxidant, analgesic, and anti-inflammatory properties. Computational and pharmacological assessments show that these compounds bind to targets like epidermal growth factor receptor (EGFR) and exhibit moderate inhibitory effects, making them potential candidates for treating pain and inflammation (Faheem, 2018).
Antimicrobial Properties
Studies on similar pyridazinone derivatives have shown antimicrobial activities, suggesting potential use as antimicrobial agents. This includes the synthesis of novel heterocyclic compounds incorporating sulfamoyl moiety, which demonstrated promising antibacterial and antifungal results (Darwish et al., 2014).
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-3-28-19-9-7-16(8-10-19)20-11-12-22(25-24-20)29-14-21(27)23-18-6-4-5-17(13-18)15(2)26/h4-13H,3,14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTYSLVKVYFMRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC(=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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